![molecular formula C12H18ClNO3 B1462981 Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride CAS No. 1221724-67-9](/img/structure/B1462981.png)
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride
Overview
Description
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride, also known as EAP-HCl, is a compound used in scientific research for its ability to modulate the activity of certain proteins and enzymes. It is a small molecule that has been studied for its potential applications in a variety of fields, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Chemical Synthesis
“Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 502842-01-5 . It is used in various chemical synthesis processes. The compound can be produced using 4-(methylamino)-3-nitrobenzoic acid as a starting material .
Intermediate in Drug Synthesis
This compound is one of the most important intermediates in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases .
Anti-Cancer Activity
The compound has shown promising results in anti-cancer research. In vitro anti-cancer activity of this compound has been tested against three human gastric cancer cell lines SGC-790, MKN-4, and MKN45 .
Crystallography
The compound is also used in crystallography studies. Its crystal structure has been characterized by single crystal X-ray crystallography .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound to further clarify its structure–activity relationship .
Material Science
In the field of material science, this compound is used in the study of new materials and their properties .
properties
IUPAC Name |
ethyl 3-amino-3-(2-methoxyphenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)8-10(13)9-6-4-5-7-11(9)15-2;/h4-7,10H,3,8,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFGPRSHAKJSKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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